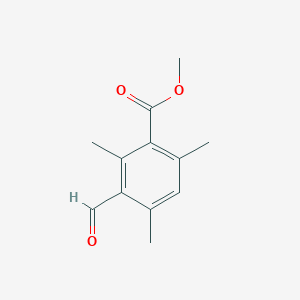

Methyl 3-formyl-2,4,6-trimethylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 3-formyl-2,4,6-trimethylbenzoate involves the reaction of benzoic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction of the acid chloride with methyl-3,5,7-trimethyl-2-formylbenzoate in the presence of a base (NaOH) to produce the desired ester.Molecular Structure Analysis

The molecular formula of this compound is C12H14O3. The InChI code is 1S/C12H14O3/c1-7-5-8(2)11(12(14)15-4)9(3)10(7)6-13/h5-6H,1-4H3.Chemical Reactions Analysis

The hydroxide attacks the methyl carbon in an S_N2 reaction, directly yielding the carboxylate and methanol products . This mechanism is also described in detail in Ingold’s book and many other sources .Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a melting point of 87 degrees Celsius. It is relatively soluble in polar solvents such as ethanol, methanol, and acetone, while it is insoluble in water. The compound is highly stable under normal conditions and can withstand exposure to light, heat, and air without significant degradation.Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

Methyl 3-formyl-2,4,6-trimethylbenzoate plays a pivotal role in the synthesis of organic compounds. For example, it is used in the Ugi four-component condensation process to synthesize tetrazolyl-isoindolinones. This process involves the reaction of methyl o-formylbenzoates with anilines, isocyanides, and trimethylsilyl azide, leading to the production of complex organic structures useful in various chemical and pharmaceutical applications (Marcos et al., 2008).

Materials Science

In materials science, this compound is utilized in the design and synthesis of metal-organic systems. For instance, its derivatives have been used to construct copper metal–organic frameworks (MOFs) with unique properties. These MOFs find applications in gas storage, separation, and catalysis due to their adjustable structures and functionalities (Dai et al., 2009).

Pharmaceutical Research

The compound's derivatives have shown selective cytotoxicity against cancer cells, highlighting its potential in developing novel anticancer agents. Triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized from triphenylstannyl 4-formylbenzoate, exhibited potent anticancer activities, particularly against human cervical cancer cells, by inducing cell cycle arrest and triggering apoptosis through reactive oxygen species generation (Basu Baul et al., 2017).

Environmental Science

Research on this compound and its derivatives also extends to environmental science, particularly in the study of parabens and their effects on adipocyte differentiation. This research provides insights into the environmental impact and health implications of various chemical compounds, including those related to this compound (Hu et al., 2013).

Mecanismo De Acción

Target of Action

Methyl 3-formyl-2,4,6-trimethylbenzoate is an organic ester with a benzoic acid backbone, an aldehyde group, and an ester group

Mode of Action

It is known that the compound can undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule . This process can lead to the formation of new compounds, potentially affecting various biological targets.

Biochemical Pathways

The compound’s ability to undergo hydrolysis suggests that it may interact with biochemical pathways involving ester bonds .

Result of Action

It has been suggested that the compound has various biological properties, including antibacterial, antifungal, and antiviral activities. It is effective against various microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.

Action Environment

Safety and Hazards

Methyl 3-formyl-2,4,6-trimethylbenzoate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Propiedades

IUPAC Name |

methyl 3-formyl-2,4,6-trimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-5-8(2)11(12(14)15-4)9(3)10(7)6-13/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZKTVMOKQAXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)C)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2726936.png)

![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2726946.png)

![N-[2-(adamantan-1-yl)ethyl]-4-chloro-3-methylbenzene-1-sulfonamide](/img/structure/B2726949.png)

![1-(2-chlorophenyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2726950.png)

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726952.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2726953.png)

![4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2726955.png)

![2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B2726958.png)